![molecular formula C20H20F4 B070004 5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene CAS No. 174805-87-9](/img/structure/B70004.png)
5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as TFE or TFB, and it belongs to the class of organic compounds known as fluoroarenes. TFE has been synthesized using various methods, and its applications in scientific research are diverse. In
Mecanismo De Acción
The mechanism of action of TFE is not well understood, but it is believed to act as a modulator of ion channels, specifically potassium channels. TFE has been shown to increase the activity of potassium channels in neurons, leading to hyperpolarization and decreased excitability. This mechanism of action has potential applications in the treatment of neurological disorders, including epilepsy and Parkinson's disease.
Biochemical and Physiological Effects:
TFE has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. In vitro studies have shown that TFE inhibits the growth of cancer cells, including breast, lung, and prostate cancer cells. TFE has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, TFE has been shown to have anti-microbial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFE is its versatility in scientific research applications. It can be used as a building block for the synthesis of various organic compounds, and its unique properties make it an attractive candidate for the development of new materials and drugs. However, one of the limitations of TFE is its low solubility in common solvents, which can make purification and characterization challenging.
Direcciones Futuras
There are many future directions for the use of TFE in scientific research. One potential direction is the development of TFE-based materials for use in energy storage and conversion applications. TFE-based materials have shown promise in the development of high-performance batteries and supercapacitors. Another potential direction is the use of TFE in the development of new drugs for the treatment of neurological disorders. Finally, TFE can be used as a starting material for the synthesis of new organic semiconductors with potential applications in optoelectronics and photovoltaics.
Conclusion:
In conclusion, 5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene is a unique chemical compound with diverse applications in scientific research. Its synthesis methods are well established, and its applications in organic electronics, materials science, and medicinal chemistry are promising. The mechanism of action of TFE is not well understood, but its biochemical and physiological effects make it an attractive candidate for the development of new drugs. While TFE has some limitations, its versatility and potential for future directions make it an important compound in scientific research.
Métodos De Síntesis
The synthesis of TFE has been achieved using various methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig coupling, and Stille coupling. The most common method used to synthesize TFE is the Suzuki-Miyaura coupling, which involves the reaction of 4-bromo-2-fluorotoluene with 4-(4-ethylcyclohexyl)phenylboronic acid in the presence of a palladium catalyst. The reaction yields TFE, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
TFE has been used in various scientific research applications, including organic electronics, materials science, and medicinal chemistry. In organic electronics, TFE has been used as a building block for the synthesis of organic semiconductors, which have potential applications in optoelectronics and photovoltaics. In materials science, TFE has been used as a precursor for the synthesis of porous organic frameworks, which have potential applications in gas storage and separation. In medicinal chemistry, TFE has been used as a starting material for the synthesis of potential drugs, including anti-cancer and anti-inflammatory agents.
Propiedades
IUPAC Name |
5-[4-(4-ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F4/c1-2-12-3-5-13(6-4-12)14-7-8-16(17(21)9-14)15-10-18(22)20(24)19(23)11-15/h7-13H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHIYBDTRMNUFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635022 |
Source


|
| Record name | 1~4~-Ethyl-2~3~,3~3~,3~4~,3~5~-tetrafluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174805-87-9 |
Source


|
| Record name | 1~4~-Ethyl-2~3~,3~3~,3~4~,3~5~-tetrafluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



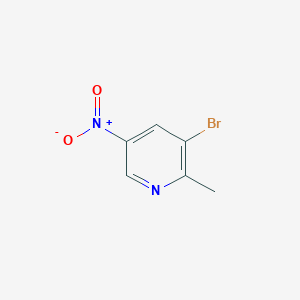

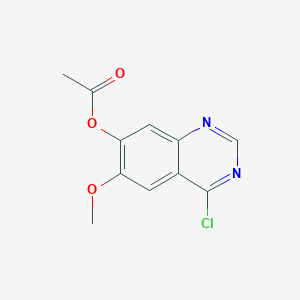
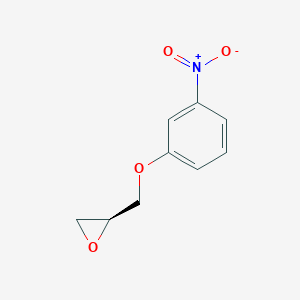

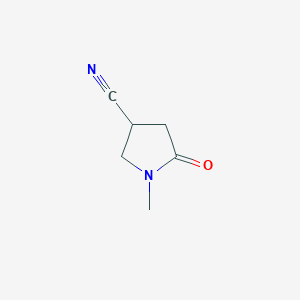

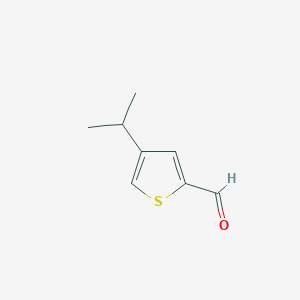
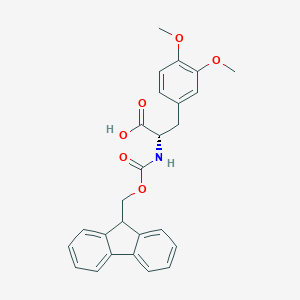

![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)
